molecular formula C13H14N2O3S B1421913 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 1246069-39-5

1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1421913
CAS No.: 1246069-39-5
M. Wt: 278.33 g/mol
InChI Key: NVACBXRBFWZMSC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazol-5-ol with a thienyl derivative in the presence of an oxidizing agent to introduce the dioxidotetrahydro group. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thienyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine
  • 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
  • (1,1-Dioxidotetrahydro-3-thienyl)ethylamine hydrochloride

Uniqueness

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol is unique due to its combination of a pyrazole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-13-8-12(10-4-2-1-3-5-10)14-15(13)11-6-7-19(17,18)9-11/h1-5,8,11,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVACBXRBFWZMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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